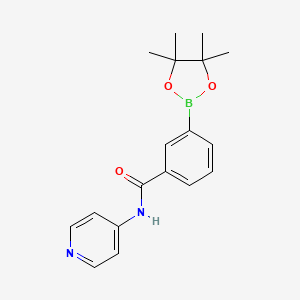
(2-Methyl-5-nitrophenyl)arsonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methyl-5-nitrophenyl)arsonic acid is an organoarsenic compound with the chemical formula C7H8AsNO5. This compound is characterized by the presence of a methyl group, a nitro group, and an arsonic acid group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-nitrophenyl)arsonic acid typically involves the nitration of 2-methylphenyl arsonic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. The nitration process introduces a nitro group at the 5-position of the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization, is common to achieve the desired quality.
化学反応の分析
Types of Reactions
(2-Methyl-5-nitrophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding arsonic acids.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The arsonic acid group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of arsonic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted arsonic acid derivatives.
科学的研究の応用
(2-Methyl-5-nitrophenyl)arsonic acid is utilized in several scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Methyl-5-nitrophenyl)arsonic acid involves its interaction with molecular targets, such as enzymes and proteins. The compound can inhibit or activate specific pathways, leading to various biological effects. The nitro group and arsonic acid group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
(2-Nitrophenyl)arsonic acid: Similar structure but lacks the methyl group.
(4-Nitrophenyl)arsonic acid: Nitro group positioned differently on the benzene ring.
(2-Methyl-4-nitrophenyl)arsonic acid: Similar structure with different positioning of the nitro group.
Uniqueness
(2-Methyl-5-nitrophenyl)arsonic acid is unique due to the specific positioning of the methyl and nitro groups, which influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it valuable in various research applications.
特性
CAS番号 |
5434-38-8 |
|---|---|
分子式 |
C7H8AsNO5 |
分子量 |
261.06 g/mol |
IUPAC名 |
(2-methyl-5-nitrophenyl)arsonic acid |
InChI |
InChI=1S/C7H8AsNO5/c1-5-2-3-6(9(13)14)4-7(5)8(10,11)12/h2-4H,1H3,(H2,10,11,12) |
InChIキー |
QIYPYANJTKRINI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])[As](=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![[1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid](/img/structure/B13991298.png)

![4-[3-[(4-Ethoxyphenyl)methyl]-1-ethyl-1H-pyrazol-5-yl]piperidine](/img/structure/B13991313.png)
